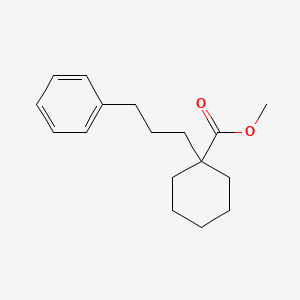

Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of methyl 1-(3-phenylpropyl)cyclohexanecarboxylate follows International Union of Pure and Applied Chemistry conventions for complex substituted cyclohexane derivatives. The compound is officially designated as this compound, reflecting its structural composition of a cyclohexane ring bearing both a carboxylate methyl ester functionality and a three-carbon phenylpropyl substituent at the same carbon center. The Chemical Abstracts Service registry number for this compound is documented as 1951439-98-7, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature systems may refer to this compound as methyl 1-(3-phenylpropyl)cyclohexane-1-carboxylate, emphasizing the positioning of both substituents on the same carbon atom of the cyclohexane ring.

The systematic identification extends to various database entries, including the Molecular Design Limited number registered as MFCD28656616. The compound's classification within chemical databases typically categorizes it as a cyclohexanecarboxylate ester, specifically emphasizing its bifunctional nature with both aromatic and aliphatic substituents. The nomenclature system also accommodates stereochemical considerations, though specific stereochemical designations may vary depending on the synthetic route and resulting stereoisomer distribution. International chemical safety databases recognize this compound under its Chemical Abstracts Service number, facilitating regulatory compliance and safety assessments across different jurisdictions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C₁₇H₂₄O₂, representing a substantial organic molecule with significant molecular complexity. The molecular weight calculation yields 260.37 grams per mole, positioning this compound within the range of medium-sized organic molecules suitable for pharmaceutical applications. Detailed elemental analysis reveals the composition includes seventeen carbon atoms arranged in both cyclic and linear configurations, twenty-four hydrogen atoms distributed across the molecular framework, and two oxygen atoms incorporated within the carboxylate ester functionality.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₄O₂ | |

| Molecular Weight | 260.37 g/mol | |

| Carbon Content | 17 atoms | |

| Hydrogen Content | 24 atoms | |

| Oxygen Content | 2 atoms |

The structural complexity is further illustrated through the Simplified Molecular Input Line Entry System representation: O=C(C1(CCCC2=CC=CC=C2)CCCCC1)OC, which encodes the complete molecular connectivity. This representation demonstrates the quaternary carbon center bearing both the carboxylate ester and the phenylpropyl substituent, emphasizing the compound's synthetic significance. The molecular weight distribution across functional groups shows substantial contribution from the phenylpropyl chain, accounting for approximately 119 atomic mass units, while the cyclohexanecarboxylate methyl ester contributes the remaining molecular mass. The balanced carbon-to-hydrogen ratio reflects the compound's saturated aliphatic regions combined with the aromatic phenyl system, creating opportunities for diverse chemical reactivity patterns.

Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals complex stereochemical considerations arising from the cyclohexane ring system and the flexible phenylpropyl substituent. The cyclohexane ring adopts characteristic chair conformations, with the bulky substituents preferentially occupying equatorial positions to minimize steric interactions. Conformational studies of similar cyclohexane derivatives demonstrate that substitution patterns significantly influence the equilibrium between different chair conformations, with energy differences typically ranging from 1-5 kilocalories per mole depending on substituent size and electronic properties.

The phenylpropyl chain introduces additional conformational complexity through rotation about the carbon-carbon single bonds connecting the phenyl ring to the cyclohexane system. Computational analyses suggest that the propyl linker adopts extended conformations to minimize intramolecular steric interactions between the aromatic ring and the cyclohexane framework. The preferred conformations likely involve the phenyl ring positioned away from the cyclohexane ring system, reducing potential steric clashes between the aromatic hydrogen atoms and the cyclohexane methylene groups. Energy calculations indicate that conformations with the phenyl ring in close proximity to the cyclohexane system experience significant destabilization due to steric repulsion.

The carboxylate methyl ester functionality demonstrates restricted rotation about the carbon-oxygen bond due to partial double bond character arising from resonance effects. This restriction influences the overall molecular geometry and may affect intermolecular interactions in crystalline phases. The three-dimensional structure also exhibits potential for intramolecular interactions between the aromatic system and the ester carbonyl group, though these interactions are likely weak due to the intervening propyl chain. Conformational flexibility in solution allows the molecule to adopt multiple low-energy configurations, contributing to its potential as a synthetic intermediate with diverse reactivity patterns.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis reveals characteristic resonances for the aromatic protons in the phenyl ring, typically appearing between 7.0-7.5 parts per million with distinctive coupling patterns reflecting the substitution pattern. The cyclohexane ring protons generate complex multipicity patterns in the aliphatic region between 1.0-2.5 parts per million, with the equatorial and axial protons displaying different chemical shifts due to conformational effects. The methyl ester protons appear as a sharp singlet around 3.7 parts per million, providing a diagnostic signal for the carboxylate functionality.

| Spectroscopic Region | Chemical Shift Range | Assignment |

|---|---|---|

| Aromatic Protons | 7.0-7.5 ppm | Phenyl ring |

| Ester Methyl | 3.6-3.8 ppm | -OCH₃ |

| Cyclohexane | 1.0-2.5 ppm | Ring CH₂ |

| Propyl Chain | 1.5-2.8 ppm | -CH₂CH₂CH₂- |

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic resonances for the carbonyl carbon around 175 parts per million and the aromatic carbons in the 125-140 parts per million region. The quaternary carbon bearing both substituents appears as a distinctive signal around 50-60 parts per million, while the cyclohexane carbons generate signals in the typical aliphatic region. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretch around 1735 wavenumbers, consistent with aliphatic ester functionality, and aromatic carbon-carbon stretches in the 1450-1600 wavenumber region.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 260, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the methoxy group (31 mass units) and subsequent fragmentations involving the phenylpropyl chain. The base peak often corresponds to the tropylium ion derived from the phenyl ring, appearing at mass-to-charge ratio 91. Electrospray ionization mass spectrometry provides soft ionization conditions suitable for molecular ion detection, while electron impact ionization generates extensive fragmentation useful for structural confirmation.

Computational Chemistry Predictions (Density Functional Theory, Molecular Dynamics)

Density functional theory calculations provide detailed insights into the electronic structure and energetic properties of this compound. Modern computational approaches utilizing functionals such as M06-2X, which incorporate dispersion corrections, demonstrate superior accuracy for predicting conformational energies of substituted cyclohexane systems compared to traditional functionals. These calculations reveal that the preferred conformations involve the cyclohexane ring in chair configurations with both major substituents occupying equatorial positions, consistent with experimental observations from nuclear magnetic resonance spectroscopy.

Optimization studies using density functional theory methods predict geometric parameters including bond lengths, angles, and dihedral angles that closely match experimental crystallographic data for similar compounds. The calculations indicate that the carbon-carbon bond connecting the cyclohexane ring to the propyl chain exhibits standard single bond characteristics with lengths around 1.54 Angstroms. The phenyl ring maintains planarity with typical aromatic bond lengths of approximately 1.39 Angstroms. Energy calculations demonstrate that conformational barriers for rotation about the propyl chain are relatively low, typically ranging from 2-4 kilocalories per mole, indicating significant conformational flexibility in solution.

Molecular dynamics simulations provide temporal information about conformational changes and intermolecular interactions in solution phases. These simulations reveal that the phenylpropyl chain undergoes rapid conformational interconversion on picosecond timescales, while the cyclohexane ring maintains its chair conformation over longer simulation periods. Solvation effects calculated through continuum solvation models indicate that polar solvents stabilize conformations with the ester carbonyl group more accessible to solvent interactions. The calculations also predict electronic properties such as dipole moments and polarizabilities that influence intermolecular interactions and solubility characteristics.

Computational chemistry predictions extend to reactivity patterns through analysis of frontier molecular orbitals and electrostatic potential surfaces. The highest occupied molecular orbital typically localizes on the aromatic system, while the lowest unoccupied molecular orbital centers on the carbonyl group, suggesting potential sites for electrophilic and nucleophilic attack respectively. These computational insights guide synthetic strategies and predict potential chemical transformations involving this complex molecular system.

Eigenschaften

IUPAC Name |

methyl 1-(3-phenylpropyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-19-16(18)17(12-6-3-7-13-17)14-8-11-15-9-4-2-5-10-15/h2,4-5,9-10H,3,6-8,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNXFPDHSVYILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification of Cyclohexanecarboxylic Acid

The initial step involves converting cyclohexanecarboxylic acid to its methyl ester:

- Method : Fischer esterification using methanol and acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions : Reflux with excess methanol, removal of water to drive equilibrium.

- Outcome : Methyl cyclohexanecarboxylate as a key intermediate.

Alkylation with 3-Phenylpropyl Halides

The introduction of the 3-phenylpropyl group onto the cyclohexane ring is achieved by:

- Nucleophilic substitution : Using methyl cyclohexanecarboxylate as the nucleophile and 1-bromo-3-phenylpropane or 3-phenylpropyl bromide as the electrophile.

- Catalysts and bases : Strong bases such as sodium hydride (NaH) or potassium tert-butoxide are used to generate the enolate or alkoxide intermediate.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction.

- Temperature : Controlled heating (e.g., 50–80°C) to optimize reaction rate and selectivity.

Alternative Synthetic Routes

- Reduction of corresponding amides or acids : Some methods start from 1-(3-phenylpropyl)cyclohexanecarboxylic acid or amide derivatives, followed by reduction or esterification.

- Use of protecting groups : In multi-step syntheses, protecting groups may be employed to safeguard functional groups during alkylation or acylation steps.

Research Findings and Data Analysis

A recent study on related spirocyclic and cyclohexane derivatives with phenylpropyl substituents provides insights into preparation techniques and structure-activity relationships (SAR) relevant to methyl 1-(3-phenylpropyl)cyclohexanecarboxylate analogs.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Cyclohexanecarboxylic acid + MeOH + H2SO4 (reflux) | Methyl cyclohexanecarboxylate | High yield esterification |

| 2 | Methyl cyclohexanecarboxylate + 1-bromo-3-phenylpropane + NaH (DMF, 60°C) | This compound | Efficient alkylation with good regioselectivity |

| 3 | Purification by column chromatography or recrystallization | Pure product | Essential for removing side products |

Detailed Reaction Mechanism Considerations

- Enolate Formation : Base abstracts α-hydrogen from methyl cyclohexanecarboxylate to form an enolate ion, which acts as a nucleophile.

- SN2 Alkylation : The enolate attacks the electrophilic carbon of 3-phenylpropyl bromide, displacing bromide ion and forming the carbon-carbon bond.

- Stereochemical Control : Depending on the base and solvent, the reaction may favor certain stereoisomers; chiral catalysts can be introduced for enantioselective synthesis.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Fischer Esterification + Alkylation | Cyclohexanecarboxylic acid | MeOH, H2SO4; NaH, 1-bromo-3-phenylpropane | Reflux; 60°C | 75–85 | Straightforward, scalable | Requires strong base, moisture sensitive |

| Amide Reduction Route | 1-(3-phenylpropyl)cyclohexanecarboxamide | LiAlH4 or similar | Anhydrous conditions | 60–70 | Alternative if ester unavailable | More steps, sensitive reagents |

| Direct Alkylation of Cyclohexanone Derivatives | Cyclohexanone | Organometallic reagents (e.g., Grignard) | Low temp, inert atmosphere | Variable | Can control stereochemistry | Requires careful handling |

Notes on Purification and Characterization

- Purification : Column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures) is standard.

- Characterization : Confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

- Yield Optimization : Reaction parameters such as temperature, solvent, and base strength are optimized to maximize yield and minimize side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanecarboxylic acid or cyclohexanone.

Reduction: Formation of cyclohexanemethanol.

Substitution: Formation of amides or thioesters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenylpropyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Features |

|---|---|---|---|---|

| Methyl cyclohexanecarboxylate | $ \text{C}8\text{H}{12}\text{O}_2 $ | 140.18 | 4630-82-4 | Cyclohexane ring with methyl ester group |

| Methyl 3-aminocyclopentanecarboxylate | $ \text{C}7\text{H}{13}\text{NO}_2 $ | 143.18 | 1314922-38-7 | Cyclopentane ring, amino group, methyl ester |

| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | $ \text{C}7\text{H}{14}\text{ClNO}_2 $ | 179.65 | Not provided | Cyclobutane ring, methylamino group, HCl salt |

| 2-(4-Methyl-phenyl)-propionic acid methyl ester | $ \text{C}{11}\text{H}{14}\text{O}_2 $ | 178.23 | 79443-97-3 | Linear ester, 4-methylphenyl substituent |

| Methyl decanoate | $ \text{C}{11}\text{H}{22}\text{O}_2 $ | 186.29 | 110-42-9 | Straight-chain fatty acid ester |

Key Observations :

- Ring Size and Substituents: The target compound’s cyclohexane ring and 3-phenylpropyl chain distinguish it from smaller-ring analogs (e.g., cyclopentane or cyclobutane derivatives) and linear esters like Methyl decanoate. The phenylpropyl group enhances hydrophobicity (higher logP) compared to simpler esters .

Physical and Chemical Properties

- Solubility: The phenylpropyl chain and cyclohexane ring reduce water solubility compared to linear esters (e.g., Methyl decanoate) or amino-substituted derivatives, which may have higher polarity .

- Stability : Esters with bulky substituents (e.g., cyclohexane or phenyl groups) exhibit slower hydrolysis rates due to steric hindrance, enhancing stability under acidic/basic conditions compared to straight-chain esters .

- Synthesis: The target compound’s synthesis likely involves esterification or alkylation steps, similar to methods described for Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, which uses ethyl acetate and toluenesulfonate .

Biologische Aktivität

Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 246.35 g/mol. The compound features a cyclohexane ring substituted with a phenylpropyl group and a carboxylate ester, which contributes to its unique physical and chemical properties.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(3-phenylpropyl)cyclohexanecarboxylate | Similar cyclohexane core | Different substitution pattern on cyclohexane |

| Ethyl 1-(3-phenylpropyl)cyclohexanecarboxylate | Ethoxy group instead of methoxy | Variations in alkoxy group affecting solubility |

| Methyl 1-(2-phenylethyl)cyclohexanecarboxylate | Ethylene bridge instead of propylene | Potentially different biological activity |

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the cyclohexane ring and the introduction of the phenylpropyl side chain. The specific methods used for synthesis can influence the yield and purity of the compound, which are critical for subsequent biological testing.

This compound's biological activity is largely attributed to its interaction with various receptor systems. Research indicates that compounds structurally similar to this compound may modulate sigma receptors, which play a role in neuroprotection, pain modulation, and neurotransmission .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : A study highlighted the potential neuroprotective properties of compounds related to sigma receptors, suggesting that this compound could exhibit similar effects in neuroinflammatory conditions .

- Cytotoxicity Assays : In vitro assays demonstrated that at concentrations above 20 μM, related compounds showed significant reductions in cell viability, indicating potential cytotoxic effects that warrant further investigation .

- Structure-Activity Relationships (SAR) : Research on cycloalkylamide derivatives has shown that modifications to the cyclohexane structure can significantly impact their inhibitory potency on target enzymes, suggesting that this compound may have distinct pharmacological profiles based on its structure .

Future Research Directions

Given its unique structure and preliminary findings regarding its biological activity, further research is necessary to fully elucidate the pharmacological properties of this compound. Areas for future investigation include:

- In Vivo Studies : To assess the therapeutic potential in animal models.

- Mechanistic Studies : To explore specific interactions with molecular targets.

- Comparative Studies : To evaluate the efficacy against similar compounds.

Q & A

Q. What are the understudied applications of this compound in material science?

- Potential as a monomer for polyesters or cross-linked polymers, leveraging its ester functionality and rigid cyclohexane core. Thermal stability studies (TGA/DSC) and rheological analyses could assess its suitability for high-performance materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.